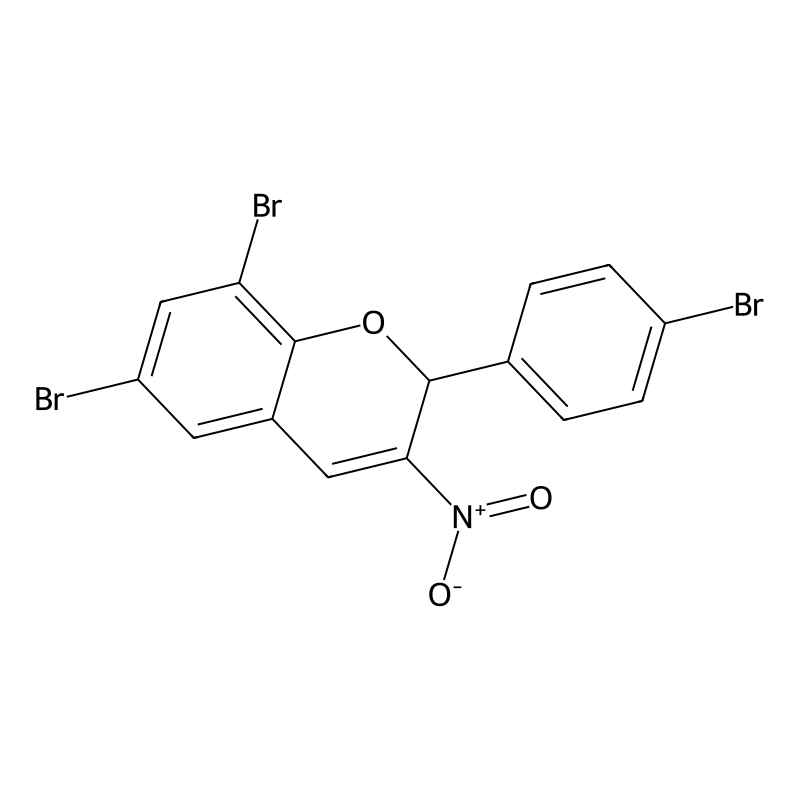6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene
Catalog No.
S526419
CAS No.
1685280-21-0
M.F
C15H8Br3NO3
M. Wt
489.94
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1685280-21-0
Product Name
6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene
IUPAC Name
6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene
Molecular Formula
C15H8Br3NO3
Molecular Weight
489.94
InChI
InChI=1S/C15H8Br3NO3/c16-10-3-1-8(2-4-10)15-13(19(20)21)6-9-5-11(17)7-12(18)14(9)22-15/h1-7,15H
InChI Key
CYEGQBKPPSAVKF-UHFFFAOYSA-N
SMILES
C1=CC(=CC=C1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])Br
Solubility
Soluble in DMSO, not in water
Synonyms
DMH25; DMH-25; DMH 25.
Description
The exact mass of the compound 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene is 486.80543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
- Search limitations: Scientific research databases like ScienceDirect, Scopus, and Google Scholar do not yield any publications specifically focused on this compound.
- Possible reasons: This could be due to the compound being relatively new or not yet widely studied.
Potential research areas based on the structure of the molecule
While there is no direct research on this specific molecule, based on its structure, we can speculate on potential areas of scientific investigation:
- Brominated flame retardants: The presence of multiple bromine atoms suggests a potential similarity to known brominated flame retardants. Research on this compound could explore its flame retardant properties .
- Organic synthesis: The molecule contains a chromene core, a class of organic compounds with various functionalities. Research could explore synthetic methods for this specific compound or investigate its reactivity for further functionalization .
- Biological properties: Nitro groups can impart biological activity. Further studies could explore the potential antibacterial, antifungal, or other biological properties of this compound.
Purity
>98% (or refer to the Certificate of Analysis)
XLogP3
5.6
Exact Mass
486.80543
Appearance
Solid powder
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates
Modify: 2023-08-15
1: Fouqué A, Delalande O, Jean M, Castellano R, Josselin E, Malleter M, Shoji KF, Hung MD, Rampanarivo H, Collette Y, Weghe PV, Legembre P. A Novel Covalent mTOR Inhibitor, DHM25, Shows in Vivo Antitumor Activity against Triple-Negative Breast Cancer Cells. J Med Chem. 2015 Aug 14. [Epub ahead of print] PubMed PMID: 26237138.
Explore Compound Types
Get ideal chemicals from 750K+ compounds








